molecular formula C19H18ClN3OS B11024602 3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide

3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11024602
M. Wt: 371.9 g/mol
InChI Key: FYPORRYHHSZMKM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide: is a synthetic organic compound. Let’s break down its structure:

  • The core structure consists of a cyclopentathiazole ring fused with a pyrrole ring.
  • The 4-chlorophenyl group is attached to one end of the cyclopentathiazole ring.
  • The amide functional group is present at the other end.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions and amide bond formation. Key steps include the construction of the cyclopentathiazole ring and subsequent functionalization.

    Heterocyclization: A common approach involves heterocyclization of appropriate precursors under controlled conditions.

Industrial Production:

    Industrial-scale production: typically involves optimized synthetic routes to achieve high yields and purity.

    Catalysts: and play crucial roles in large-scale synthesis.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions at the pyrrole nitrogen or the thiazole sulfur.

    Reduction: Reduction of the amide group or the chlorophenyl moiety is possible.

    Substitution: Substitution reactions (e.g., halogenation, nucleophilic substitution) can modify the phenyl group.

    Common Reagents: Reagents like , , and are relevant.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an , , or agent.

    Biological Studies: It may interact with specific , , or .

    Materials Science: The compound’s unique structure could inspire novel materials.

Mechanism of Action

    Targets: It likely interacts with , , or .

    Pathways: Investigate its effects on , , or .

Comparison with Similar Compounds

    Uniqueness: Its fused cyclopentathiazole-pyrrole system sets it apart.

    Similar Compounds: Consider related molecules like , , and .

Remember that this compound’s potential extends beyond what we’ve covered here

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C19H18ClN3OS/c20-14-8-6-13(7-9-14)16(23-10-1-2-11-23)12-18(24)22-19-21-15-4-3-5-17(15)25-19/h1-2,6-11,16H,3-5,12H2,(H,21,22,24)

InChI Key

FYPORRYHHSZMKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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